molecular formula C17H17Br2NO2 B310314 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide

2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide

Cat. No. B310314
M. Wt: 427.1 g/mol
InChI Key: GLUJEDCAZQVVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been studied for its potential use as a polymer stabilizer.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide can modulate the expression of various genes and proteins involved in inflammation and cancer development. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide in lab experiments is its low toxicity in normal cells. This makes it a potentially safer alternative to other compounds that may have harmful effects on normal cells. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor effects in various animal models. Another direction is to explore its potential use as a herbicide in agriculture. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-inflammatory and anti-tumor agent, herbicide, and polymer stabilizer makes it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide involves the reaction of 2,4-dibromophenol with 2,6-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with propanoyl chloride to yield the final product.

properties

Product Name

2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide

Molecular Formula

C17H17Br2NO2

Molecular Weight

427.1 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C17H17Br2NO2/c1-10-5-4-6-11(2)16(10)20-17(21)12(3)22-15-8-7-13(18)9-14(15)19/h4-9,12H,1-3H3,(H,20,21)

InChI Key

GLUJEDCAZQVVOG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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